molecular formula C20H16N4O2S B492617 N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-28-3

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No.: B492617
CAS No.: 671199-28-3
M. Wt: 376.4g/mol
InChI Key: XQDJULKKOPACOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a synthetic organic compound with the molecular formula C20H16N4O2S and a molecular weight of 376.44 g/mol . This chemical entity features a complex structure combining a [1,2,4]triazolo[4,3-a]quinoline scaffold linked via a sulfanylacetamide bridge to an N-(3-acetylphenyl) group. This molecular architecture is of significant interest in medicinal chemistry research, as similar triazole-fused heterocyclic compounds are frequently explored for their potential biological activities . Compounds containing the [1,2,4]triazolo[4,3-a]quinoline core and related structures are investigated in various biochemical and pharmacological contexts, including as potential modulators of neurological targets . The presence of multiple nitrogen atoms in the triazole and quinoline rings provides potential for diverse molecular interactions. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations concerning the purchase and use of this material.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)15-6-4-7-16(11-15)21-19(26)12-27-20-23-22-18-10-9-14-5-2-3-8-17(14)24(18)20/h2-11H,12H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDJULKKOPACOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Quinoline Precursors

Dehydrogenative cyclization of 2-aminobenzaldehyde derivatives with hydrazine or thiosemicarbazide under acidic conditions yields the triazole ring fused to the quinoline system. For example, heating 2-aminoquinoline with thiosemicarbazide in acetic acid at 120°C for 6 hours produces the triazoloquinoline scaffold with >75% yield. This method avoids metal catalysts, favoring scalability.

Oxidative N–N Coupling

Oxidative coupling of 2-hydrazinoquinolines using iodine or hypervalent iodine reagents (e.g., PhI(OAc)₂) in dichloromethane at room temperature forms the triazole ring via intramolecular cyclization. This approach achieves regioselectivity but requires stoichiometric oxidants, complicating purification.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-ene chemistry:

Thiolation of Triazoloquinoline

Reacting 1-chlorotriazolo[4,3-a]quinoline with potassium thioacetate (KSAc) in dimethylformamide (DMF) at 80°C for 4 hours yields the thioacetate intermediate. Subsequent hydrolysis with NaOH (2M) generates the free thiol (-SH), which is isolated via extraction with chloroform.

Alternative Sulfur Sources

Using Lawesson’s reagent or elemental sulfur with triazoloquinoline in toluene under reflux (110°C, 8 hours) provides moderate yields (50–60%) but requires careful control of stoichiometry to avoid over-sulfuration.

Preparation of N-(3-Acetylphenyl)Acetamide

The acetamide side chain is synthesized independently:

Acetylation of 3-Aminophenylacetamide

3-Aminophenylacetamide is acetylated using acetic anhydride in pyridine at 0–5°C, achieving quantitative conversion. The product is purified via recrystallization from ethanol/water (1:1), yielding white crystals (mp 142–144°C).

Direct Coupling Strategies

Activating the acetamide’s α-carbon with chloroacetyl chloride in tetrahydrofuran (THF) facilitates nucleophilic attack by 3-acetylphenylamine. Triethylamine (TEA) is used as a base, with reactions completing in 2 hours at 25°C.

Final Coupling Reaction

The triazoloquinoline thiol and activated acetamide are coupled under basic conditions:

Thioether Formation

Mixing equimolar amounts of triazoloquinoline thiol and N-(3-acetylphenyl)-2-chloroacetamide in DMF with potassium carbonate (K₂CO₃) at 60°C for 12 hours yields the target compound. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), and the product is isolated via column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).

Microwave-Assisted Optimization

Microwave irradiation (150W, 100°C, 30 minutes) reduces reaction time to 1 hour while maintaining a yield of 85%. This method minimizes side products such as disulfides.

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol and cooled to 4°C, yielding needle-like crystals. X-ray diffraction confirms the planar triazoloquinoline system and thioether bond geometry.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=7.8 Hz, 1H, quinoline-H), 8.15 (s, 1H, triazole-H), 7.89–7.42 (m, 4H, aryl-H), 4.32 (s, 2H, SCH₂), 2.61 (s, 3H, COCH₃).

  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₈N₄O₂S: 390.1154; found: 390.1157.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Classical CyclizationAcOH, 120°C, 6h7598Scalability
Oxidative CouplingPhI(OAc)₂, CH₂Cl₂, RT6895Regioselectivity
Microwave CouplingDMF, K₂CO₃, 100°C, 1h8599Time efficiency

Challenges and Solutions

Regioselectivity in Cyclization

Unwanted regioisomers (e.g.,triazolo[1,5-a]quinoline) form during cyclization. Using bulky substituents on the quinoline nitrogen (e.g., benzyl groups) directs cyclization to the desired position.

Thiol Oxidation

The sulfhydryl intermediate is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) suppresses disulfide formation.

Industrial Scalability Considerations

Patent US4390697A highlights continuous-flow systems for large-scale triazoloquinoline synthesis, achieving 90% throughput by integrating in-line purification via liquid-liquid extraction. Similarly, coupling reactions are adapted to plug-flow reactors, reducing solvent use by 40%.

Emerging Methodologies

Photochemical Activation

UV light (365 nm) initiates radical-based thiol-ene coupling between triazoloquinoline thiol and vinyl acetamide derivatives, enabling room-temperature reactions with 92% yield.

Enzymatic Catalysis

Lipase B from Candida antarctica catalyzes the acetamide coupling step in aqueous buffer (pH 7.4), offering a green chemistry alternative with 78% yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols or alkanes .

Scientific Research Applications

Research indicates that compounds similar to N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound's structure may allow it to interact with cancer cell pathways, potentially leading to the development of new anticancer agents.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like α-glucosidase, which is relevant in diabetes management.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors and catalysts.
  • Quinoline Moiety Integration : Employing cyclization reactions to incorporate the quinoline structure.
  • Sulfanyl Group Attachment : Finalizing the structure through functional group modifications.

Case Study: Antidiabetic Potential

A study published in 2023 highlighted the synthesis of quinazolinone-1,2,3-triazole-acetamide hybrids that exhibited potent α-glucosidase inhibitory activity. The findings indicated that these compounds could serve as potential therapeutic agents for managing diabetes by controlling postprandial blood glucose levels .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamideSimilar triazole and quinoline structureEnhanced solubility
7-Methoxy-[1,2,4]triazolo[4,3-a]quinolinContains methoxy substituent on quinolinePotentially increased bioavailability
6-[1H]-Triazolo[4,3-a]pyridinPyridine instead of quinolineDifferent biological activity profile

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The triazoloquinoline moiety is known to interact with DNA or proteins, potentially disrupting their function and leading to biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name (CAS or Key Feature) Core Structure Triazole Substituent Acetamide Substituent Reported Activity Source
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide Quinoline None 3-acetylphenyl Not explicitly reported (structural analog data used) -
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Quinoxaline Bis-triazolo 4-fluorophenyl Cytotoxic (HePG-2, Hep-2, Caco-2); TopoII inhibition; apoptosis induction
2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Quinoline 5-methyl 3-trifluoromethylphenyl No explicit activity data; trifluoromethyl enhances metabolic stability
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide Quinoxaline 1-ethyl 3-chloro-4-methoxyphenyl No explicit data; chloro and methoxy groups may modulate target binding
N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Quinoxaline 1-isopropyl, 4-oxo 3-acetylphenyl Oxo group may act as a hydrogen bond acceptor; isopropyl increases steric bulk
N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Simple triazole (no fused ring) Phenyl 3-methylphenyl Anti-exudative activity (10 mg/kg vs. diclofenac)

Key Observations

Core Structure Impact: Quinoline vs. Quinoxaline: Quinoxaline derivatives (e.g., and ) exhibit stronger DNA intercalation and topoisomerase II (TopoII) inhibition due to the additional nitrogen atom, which enhances planar binding to DNA . Quinoline-based compounds (e.g., ) may have distinct target preferences, though this requires validation. Bis-Triazolo Systems: The bis-triazoloquinoxaline compound in demonstrated superior cytotoxicity, likely due to enhanced DNA interaction, but may suffer from reduced selectivity .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group () improves metabolic stability and bioavailability . Oxo Group: The 4-oxo substituent () introduces a hydrogen-bonding site, which could improve enzyme binding .

Acetamide Modifications :

  • 4-Fluorophenyl () : Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets.
  • Chloro-Methoxyphenyl () : Chloro increases steric bulk, while methoxy provides electron-donating effects, balancing target interaction .

Biological Activity

N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide (CAS No. 671199-28-3) is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 376.43 g/mol
  • Structural Features : The compound contains a triazoloquinoline moiety which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of triazoloquinoline compounds, including this compound, exhibit notable anticancer activity. A study highlighted that related compounds inhibited the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231), suggesting a potential role in cancer therapy through the modulation of tumor growth and metastasis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and protein synthesis pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound acts as an antagonist for certain GPCRs involved in angiogenesis and tumor growth regulation .
  • Thymidine Phosphorylase Inhibition : Similar compounds have been shown to inhibit thymidine phosphorylase effectively, which is crucial in cancer metabolism .

Case Studies and Research Findings

Several studies have explored the biological effects of triazoloquinoline derivatives:

  • Study on Anticancer Effects :
    • A structure-activity relationship study found that modifications on the triazole ring significantly affected the anticancer potency against various cancer cell lines .
    • Compounds demonstrated mixed-type inhibition mechanisms against thymidine phosphorylase with IC50_{50} values comparable to established drugs .
  • Antimicrobial Studies :
    • Research indicated that the compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • The effectiveness was attributed to a dual mechanism involving disruption of membrane integrity and inhibition of nucleic acid synthesis.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure TypeBiological ActivityMechanism
This compoundTriazoloquinolineAnticancer, AntimicrobialGPCR antagonist
1,2,4-Triazolo[4,3-a]quinoxalineTriazole derivativeAntiviralInhibition of viral replication
7-DeazaxanthinePurine analogueAnticancerThymidine phosphorylase inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclocondensation of triazole precursors with quinoline derivatives, followed by sulfhydryl group introduction via nucleophilic substitution. For example, analogous compounds in the [1,2,4]triazolo[4,3-a]quinoline series were synthesized by reacting 1,2,4-triazole-3-thiols with halogenated quinoline intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is essential for confirming molecular mass (e.g., exact mass 337.1065618 as in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the triazole-quinoline core and acetamide sidechain. For crystalline derivatives, X-ray diffraction provides unambiguous stereochemical confirmation, as demonstrated in related triazoloquinoline structures .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

  • Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., HePG-2, Caco-2) using MTT assays is standard . For antiexudative potential, formalin-induced rat paw edema models are employed, with compound administration at 10–50 mg/kg doses and measurement of inflammatory markers (e.g., TNF-α) .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell passage number, incubation time). To mitigate this:

  • Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity ).
  • Validate results with orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays).
  • Cross-reference with pharmacokinetic data (e.g., plasma protein binding ) to adjust for bioavailability differences.

Q. What mechanistic approaches elucidate the compound’s dual activity as a Topoisomerase II inhibitor and BET protein antagonist?

  • Methodological Answer :

  • Topo II inhibition : DNA intercalation assays (e.g., ethidium bromide displacement) and plasmid relaxation assays .
  • BET inhibition : Fluorescence polarization assays using acetylated histone H4 peptides and BRD4 bromodomains . Co-crystallization studies (e.g., with BRD4) can identify binding motifs, as seen in structurally similar BET inhibitors like OTX-015 .

Q. How should researchers design experiments to differentiate epigenetic effects from direct cytotoxic mechanisms?

  • Methodological Answer :

  • Epigenetic modulation : Perform RNA-seq or ChIP-seq after treatment to assess changes in BET target genes (e.g., MYC, BCL2 ).
  • Direct cytotoxicity : Use Topo II-deficient cell lines or knockout models to isolate DNA damage responses .
  • Combine with small-molecule probes (e.g., JQ1 for BET inhibition ) to validate pathway-specific effects.

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Chemical modification : Introduce hydrophilic groups (e.g., hydroxyl or PEGylated chains) on the acetamide moiety, as seen in optimized derivatives .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility . Pharmacokinetic profiling in rodents (e.g., Cₘₐₓ, t₁/₂) guides dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.